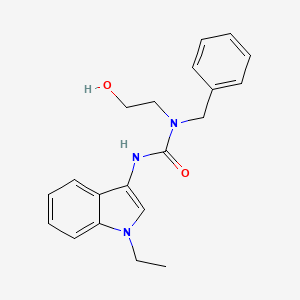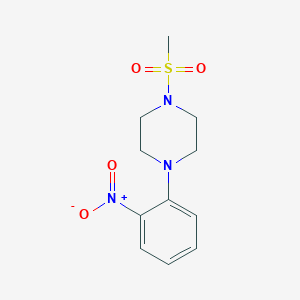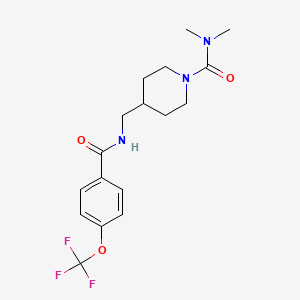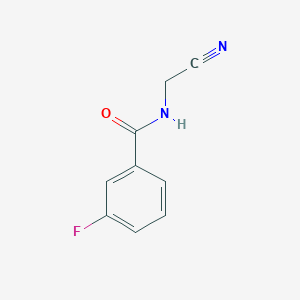
2-Fluoro-6-iodopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-iodopyridine is an organic compound with the molecular formula C5H3FIN It is a halogenated pyridine derivative, characterized by the presence of both fluorine and iodine atoms on the pyridine ring
Mecanismo De Acción
Target of Action
2-Fluoro-6-iodopyridine is a halogenated pyridine derivative
Mode of Action
. This suggests that this compound might interact with its targets in a unique way, potentially leading to different biochemical changes.
Biochemical Pathways
. This suggests that this compound might interact with certain biochemical pathways related to imaging processes.
Result of Action
. This suggests that this compound might have similar effects in its respective applications.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 2-Fluoro-6-iodopyridine are largely influenced by the presence of fluorine and iodine atoms in the pyridine ring. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues
Cellular Effects
For instance, fluoropyridines have been used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known that fluoropyridines can participate in various chemical reactions. For example, fluorination of pyridine by complex AlF 3 and CuF 2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-iodopyridine typically involves halogenation reactions. One common method is the direct fluorination of 6-iodopyridine using a fluorinating agent such as Selectfluor or N-fluoropyridinium salts. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors to control reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis, making it more suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-6-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by an aryl or alkyl group.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridine N-oxide derivatives or reduction to remove the halogen atoms.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed:
- Substituted pyridines with various functional groups.
- Biaryl compounds through coupling reactions.
- Pyridine N-oxides or dehalogenated pyridines.
Aplicaciones Científicas De Investigación
2-Fluoro-6-iodopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biologically active molecules, enhancing their properties or enabling the study of biological pathways.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Comparación Con Compuestos Similares
- 2-Fluoropyridine
- 6-Iodopyridine
- 2,6-Difluoropyridine
- 2,6-Diiodopyridine
Comparison: 2-Fluoro-6-iodopyridine is unique due to the presence of both fluorine and iodine atoms on the pyridine ring. This dual halogenation provides a distinct reactivity profile compared to other halogenated pyridines. For instance, 2-Fluoropyridine lacks the iodine atom, making it less versatile in coupling reactions. Similarly, 6-Iodopyridine does not have the electron-withdrawing effect of the fluorine atom, affecting its reactivity in substitution reactions. The combination of these two halogens in this compound offers a balance of electronic effects and leaving group ability, making it a valuable compound in organic synthesis.
Propiedades
IUPAC Name |
2-fluoro-6-iodopyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FIN/c6-4-2-1-3-5(7)8-4/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCKZTQDBHJMQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)I)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FIN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2386796.png)


![N-(5-(4-methylbenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2386805.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2386807.png)
![3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2386808.png)
amine hydrochloride](/img/structure/B2386809.png)
![N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2386810.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2386811.png)
![3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2386812.png)



